molecular formula C9H6N4O3 B6149974 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 113934-26-2

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6149974
CAS No.: 113934-26-2
M. Wt: 218.17 g/mol
InChI Key: YGHWZZLJKCSTCA-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” The reaction is catalyzed by copper (I) bromide and often carried out in the presence of a solvent like toluene at elevated temperatures (around 110°C) for several hours . The progress of the reaction can be monitored using thin-layer chromatography, and the product is usually purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and the use of catalytic systems can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, solvents like ethanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

    Substitution: Various imine derivatives.

    Oxidation: 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

FNPT can be synthesized via a multi-step process involving the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein. This method allows for high yields and scalability, making it a preferred choice for researchers looking to produce this compound in larger quantities. The synthesis typically follows these steps:

  • Imine Formation : Reacting the azide with the aldehyde to form an imine.
  • Cornforth Rearrangement : Rearranging the imine to yield the desired triazole.
  • Hydrolysis : Purifying the product through hydrolysis and chromatography to obtain FNPT in pure form .

Antimicrobial Properties

FNPT and its derivatives have been investigated for their antimicrobial activities against various pathogens. The triazole ring is known for its ability to interact with biological targets, making it a promising scaffold for developing new antibiotics. Studies have shown that compounds derived from FNPT exhibit significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Target Pathogen
FNPT0.125-8S. aureus
Derivative A0.5-2E. coli
Derivative B1-4P. aeruginosa

Anticancer Activity

The anticancer potential of FNPT has also been explored, with various derivatives showing cytotoxic effects against different cancer cell lines. For instance, certain triazole-containing hybrids have demonstrated IC50 values as low as 0.6 µM against breast cancer cell lines (MCF-7), indicating their potential as lead compounds in cancer therapy .

CompoundIC50 (µM)Cancer Cell Line
Triazole Hybrid0.6MCF-7
Triazole Hybrid2.7Eca109

Material Science Applications

Beyond biological applications, FNPT is being explored in material science for its potential use in creating functional materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor development.

Development of Antimicrobial Agents

A recent study focused on synthesizing new derivatives of FNPT aimed at enhancing antibacterial activity through structural modifications. The research involved evaluating the structure-activity relationship (SAR) of various substituents on the triazole ring, leading to the identification of compounds with improved potency against resistant bacterial strains .

Anticancer Drug Discovery

Another study highlighted the use of FNPT derivatives in developing anticancer agents targeting specific pathways involved in tumor growth and metastasis. The findings indicated that certain modifications enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-1,2,4-triazole-4-carbaldehyde: Similar structure but different triazole ring position.

    1-(4-nitrophenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde.

Uniqueness

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and aldehyde groups allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, often abbreviated as FNPT, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of FNPT, drawing from various research studies and findings.

Synthesis

The synthesis of FNPT has been achieved through a scalable process involving the reaction between 4-nitrophenyl azide and 3-dimethylaminoacrolein. This method yields high purity and significant quantities of the compound, making it suitable for further biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of FNPT and its derivatives. For instance, derivatives synthesized from FNPT exhibited selective cytotoxicity against various cancer cell lines. Notably, one derivative demonstrated a GI50 value comparable to doxorubicin against Jurkat cells (GI50 = 0.65 μM) . The mechanism of action appears to involve apoptosis induction characterized by morphological changes such as chromatin condensation and DNA fragmentation .

CompoundCell Line TestedGI50 (μM)Mechanism of Action
FNPT Derivative 1Jurkat0.63-0.69Apoptosis induction
FNPT Derivative 2CAKI-1 (Kidney)0.15DNA damage
FNPT Derivative 3LOX IMVI (Melanoma)Not specifiedDNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, FNPT derivatives have shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited significant inhibition rates, suggesting potential applications in treating bacterial infections .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the antiproliferative effects of various FNPT derivatives on different cancer cell lines including MCF-7 and HCT-116. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research employing computational methods such as SwissTargetPrediction indicated that some derivatives interact with specific molecular targets involved in cancer progression, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of FNPT and its derivatives can be influenced by structural modifications. Key observations include:

  • Substituent Positioning : Ortho-substituted derivatives generally exhibit higher activity compared to meta or para substitutions.
  • Number of Substituents : Increased substituents tend to decrease cytotoxicity, indicating an optimal balance is necessary for efficacy .

Properties

CAS No.

113934-26-2

Molecular Formula

C9H6N4O3

Molecular Weight

218.17 g/mol

IUPAC Name

1-(4-nitrophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-6H

InChI Key

YGHWZZLJKCSTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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